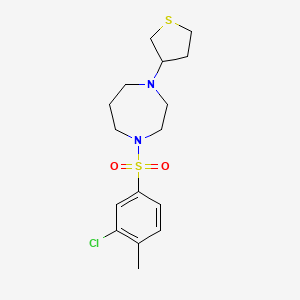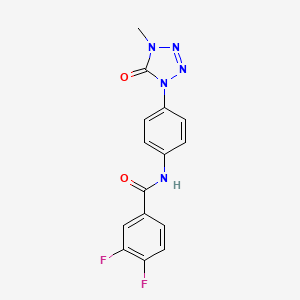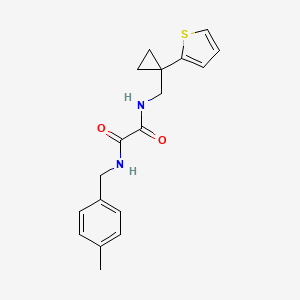
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as L-655,708, is a selective antagonist of GABA-A receptors. This compound has been widely studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. In
作用機序
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane selectively blocks the GABA-A receptor subtype containing the α5 subunit, which reduces the inhibitory effects of GABA on the hippocampus. This leads to an increase in hippocampal activity, which has been shown to improve cognitive function and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been shown to improve cognitive function in animal models, including memory consolidation and spatial learning. It has also been shown to reduce anxiety and depression symptoms in animal models and human clinical trials. Additionally, 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been shown to have minimal side effects and low toxicity, making it a promising therapeutic candidate.
実験室実験の利点と制限
One advantage of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is its selectivity for the α5 subunit of the GABA-A receptor, which reduces the potential for off-target effects. However, this selectivity also limits its use in studying other subtypes of the GABA-A receptor. Additionally, 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has a relatively short half-life, which can make dosing and administration challenging in animal models.
将来の方向性
Future research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could focus on its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies could explore the effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane on other brain regions and subtypes of the GABA-A receptor. Finally, the development of more stable and long-lasting analogs of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could improve its potential as a therapeutic candidate.
合成法
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with tetrahydrothiophene-3-amine, followed by the addition of 1,4-diazepane. The resulting compound is then purified through column chromatography to obtain 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane in high purity.
科学的研究の応用
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been extensively studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. It has been shown to selectively block the GABA-A receptor subtype containing the α5 subunit, which is primarily expressed in the hippocampus. The hippocampus is involved in learning, memory, and emotional regulation, making 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane a promising therapeutic target for these disorders.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c1-13-3-4-15(11-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHSZNZZZQZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2897258.png)
![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)

![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)
![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)